5-bromo-3-isopentyl-2-methyl-3H-imidazo[4,5-b]pyridine
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Overview
Description
5-bromo-3-isopentyl-2-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a bromine atom at the 5-position, an isopentyl group at the 3-position, and a methyl group at the 2-position, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 5-bromo-3-isopentyl-2-methyl-3H-imidazo[4,5-b]pyridine typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . This intermediate compound can then undergo further reactions with various halogenated derivatives under phase transfer catalysis conditions to yield the desired product . The reaction conditions often involve solid-liquid phase transfer catalysis, which allows for the isolation of regioisomers .
Chemical Reactions Analysis
5-bromo-3-isopentyl-2-methyl-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Alkylation Reactions: The compound can undergo alkylation reactions to introduce additional alkyl groups at various positions.
Common reagents used in these reactions include halogenated derivatives, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-bromo-3-isopentyl-2-methyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For example, it can act as an antagonist of angiotensin II and thromboxane A2 receptors, which are involved in various physiological processes . The compound’s ability to modulate these receptors can lead to therapeutic effects in conditions such as hypertension and inflammation .
Comparison with Similar Compounds
5-bromo-3-isopentyl-2-methyl-3H-imidazo[4,5-b]pyridine can be compared with other imidazo[4,5-b]pyridine derivatives, such as:
6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: This compound has a phenyl group at the 2-position instead of a methyl group, which can affect its biological activity.
2-methylimidazo[4,5-b]pyridine: This compound lacks the bromine and isopentyl groups, resulting in different chemical and biological properties.
Properties
IUPAC Name |
5-bromo-2-methyl-3-(3-methylbutyl)imidazo[4,5-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3/c1-8(2)6-7-16-9(3)14-10-4-5-11(13)15-12(10)16/h4-5,8H,6-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRIOZXWYHKJTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1CCC(C)C)N=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677282 |
Source
|
Record name | 5-Bromo-2-methyl-3-(3-methylbutyl)-3H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263281-65-7 |
Source
|
Record name | 5-Bromo-2-methyl-3-(3-methylbutyl)-3H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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